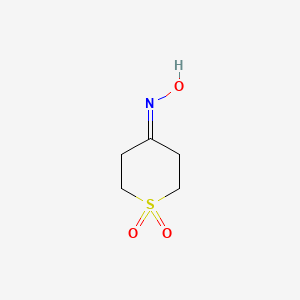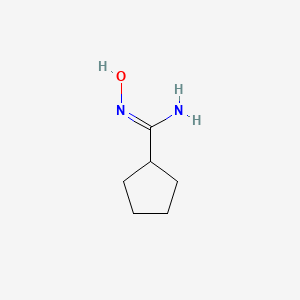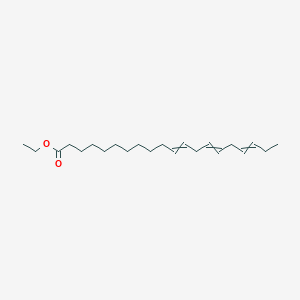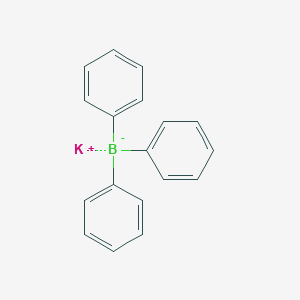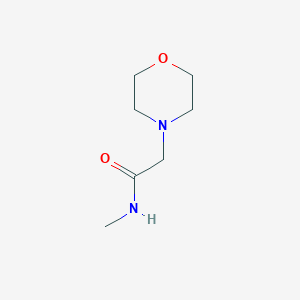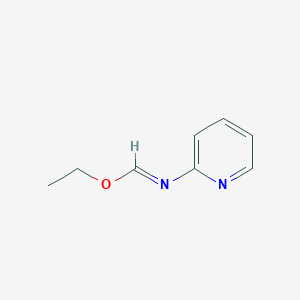
4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through a cyclization reaction. The 4-methylphenyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, which is a planar, aromatic ring. The 4-methylphenyl group would add some degree of bulkiness to the molecule .Chemical Reactions Analysis
As an oxadiazole, this compound could potentially participate in various chemical reactions. For example, it might undergo electrophilic substitution reactions at the carbon atoms of the oxadiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the oxadiazole ring and the 4-methylphenyl group. For example, it might exhibit aromaticity due to the oxadiazole ring, and the 4-methylphenyl group could affect its solubility .Wissenschaftliche Forschungsanwendungen
Anticancer Research
A study by Yakantham, Sreenivasulu, and Raju (2019) synthesized derivatives of 1,2,4-oxadiazol, including compounds similar to 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine. These compounds demonstrated good to moderate anticancer activity against various human cancer cell lines, including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast). This suggests potential applications in cancer research and treatment development (Yakantham, Sreenivasulu, & Raju, 2019).
Antimicrobial Activities
Bektaş et al. (2007) investigated derivatives of 1,2,4-oxadiazole for their antimicrobial activities. Their research indicates that compounds structurally related to 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine can possess good or moderate activities against various microorganisms. This highlights their potential in the development of new antimicrobial agents (Bektaş et al., 2007).
Photoreactivity and Molecular Rearrangements
Buscemi, Vivona, and Caronna (1996) explored the photochemistry of 1,2,4-oxadiazoles, which can lead to the formation of various heterocyclic compounds such as 1,2,4-triazoles, indazoles, and benzimidazoles. This study demonstrates the potential of 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine in photoinduced molecular rearrangements and the synthesis of novel compounds (Buscemi, Vivona, & Caronna, 1996).
Synthesis of Novel Heterocyclic Compounds
Sergievskii et al. (2002) conducted research on the reactions of 1,2,5-oxadiazole derivatives to synthesize novel heterocyclic compounds. This research shows the versatility of 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine in organic synthesis, particularly in forming new heterocyclic structures (Sergievskii et al., 2002).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with key functional proteins in bacterial cell division
Mode of Action
It’s worth noting that related compounds have been shown to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes for this compound remain to be elucidated.
Biochemical Pathways
Related compounds have been found to impact various strains of microorganisms . The downstream effects of these interactions on biochemical pathways are subject to further investigation.
Result of Action
Related compounds have shown potent activity against certain bacterial strains . The specific effects of this compound at the molecular and cellular level require further study.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-2-4-7(5-3-6)8-9(10)12-13-11-8/h2-5H,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTZFADUAHZZJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NON=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201268663 | |
| Record name | 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99817-28-4 | |
| Record name | 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99817-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





